PGLa is an amphipathic, cationic, α-helical peptide consisting of 21 amino acids. It belongs to the magainin family of antimicrobial peptides, which are known for their membrane-disrupting activity. [] PGLa exhibits potent antimicrobial activity against a broad range of Gram-positive and Gram-negative bacteria, as well as fungi. [] The peptide's primary structure is crucial for its function, with specific amino acid residues contributing to its amphipathicity and positive charge. []
PGLa is predominantly sourced from the skin secretions of the Phyllomedusa genus, which are known for their rich diversity in bioactive compounds. The peptide has been studied extensively due to its potent antimicrobial properties against a variety of pathogens, including bacteria and fungi.
PGLa belongs to the class of cationic antimicrobial peptides. These peptides are characterized by their positive charge and amphipathic nature, allowing them to interact effectively with negatively charged microbial membranes.
The synthesis of PGLa can be achieved through several methods, including solid-phase peptide synthesis (SPPS) and recombinant DNA technology.
PGLa consists of a sequence of amino acids that form an alpha-helical structure in its active conformation. The specific arrangement contributes to its membrane-disrupting capabilities.
PGLa primarily interacts with microbial membranes through electrostatic interactions and hydrophobic effects.
The mechanism by which PGLa exerts its antimicrobial effects involves several steps:
PGLa has numerous applications in biomedical research and therapeutic development:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2